molecular formula C20H22ClN3O3 B6424295 5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034470-11-4

5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6424295
CAS No.: 2034470-11-4
M. Wt: 387.9 g/mol
InChI Key: XVRVOHLGOPVHSK-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a complex side chain. The side chain consists of a pyrrolidin-3-yloxy group linked to a 4-phenyloxane-4-carbonyl moiety. Such hybrid structures are often explored in medicinal chemistry for their tunable pharmacokinetic properties and binding affinities .

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVOHLGOPVHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety linked via an ether bond. The presence of the phenyl and carbonyl groups contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by the introduction of the pyrrolidine and phenyl substituents. Detailed methodologies can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to this compound. For example, derivatives with similar structures have shown significant radical scavenging capabilities in assays such as the DPPH method. In comparative studies, certain derivatives demonstrated antioxidant activity exceeding that of established antioxidants like ascorbic acid .

Antimicrobial Properties

Compounds containing pyrimidine rings are often evaluated for antimicrobial activity. Preliminary results indicate that this compound exhibits moderate antibacterial effects against various strains, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Pyrimidines are known to interact with various biological targets, including kinases and phosphodiesterases. The compound's structural features may enhance its binding affinity to these enzymes, leading to potential therapeutic applications in cancer or inflammatory diseases.

Case Studies

  • Antioxidant Efficacy : A study involving derivatives of 5-chloro-pyrimidines revealed that compounds with additional hydroxyl groups exhibited enhanced DPPH radical scavenging activity, indicating a structure–activity relationship that could be explored further for therapeutic applications in oxidative stress-related conditions .
  • Antimicrobial Screening : In vitro tests on related compounds showed promising results against Gram-positive bacteria, suggesting that modifications to the pyrimidine structure could yield more potent antimicrobial agents .
  • Enzymatic Activity : Research into enzyme inhibition has demonstrated that derivatives with specific modifications can effectively inhibit certain kinases involved in cancer progression, presenting opportunities for drug development targeting malignancies .

Data Tables

Activity Type Compound Activity Level
AntioxidantThis compoundModerate
AntimicrobialRelated pyrimidine derivativesModerate to High
Enzyme InhibitionVarious derivativesSignificant

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives modified with heterocyclic and aromatic substituents. Below is a detailed comparison with structurally analogous compounds, focusing on structural variations, synthetic approaches, and inferred properties.

Structural Analogues from Literature

Compound Name (CAS/ID) Core Structure Key Substituents Heterocyclic Modifications Potential Implications
5-Chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Pyrimidine 5-Cl, pyrrolidin-3-yloxy linked to 4-phenyloxane-4-carbonyl Pyrrolidine ring fused with oxane Enhanced lipophilicity due to phenyloxane; possible steric hindrance from the bicyclic system .
5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine (CM899737) Pyrimidine 5-Cl, piperidin-3-yloxy linked to xanthene-9-carbonyl Piperidine ring fused with xanthene Increased aromaticity (xanthene vs. phenyloxane) may improve π-π stacking but reduce solubility .
5-Fluoro-2-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CM903389) Pyrimidine 5-F, pyrrolidin-3-yloxy linked to xanthene-9-carbonyl Fluorine substitution (vs. Cl) Fluorine’s electronegativity may enhance metabolic stability and binding selectivity .
6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one (CAS: 1489634-55-0) Pyridazinone 5-Cl pyridine fused with pyridazinone Pyridazinone core (vs. pyrimidine) Pyridazinone’s hydrogen-bonding potential may alter target interactions compared to pyrimidine .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorinated derivatives (e.g., CM903389) may exhibit slower hepatic clearance due to fluorine’s resistance to oxidative metabolism, whereas chlorine-substituted compounds could undergo faster dehalogenation .
  • Target Selectivity : The pyrrolidine/piperidine rings’ conformational flexibility may allow interactions with G-protein-coupled receptors (GPCRs) or kinases, though steric bulk from fused aromatic systems (e.g., xanthene) might limit binding to shallow pockets .

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